molecular formula C17H27NO6 B596952 Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate CAS No. 1251760-53-8

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate

Cat. No.: B596952
CAS No.: 1251760-53-8
M. Wt: 341.404
InChI Key: WXDZKIWMMLRNFR-UHFFFAOYSA-N
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Description

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate is a heterocyclic compound that belongs to the class of piperidines. It is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The compound is characterized by its molecular formula C17H27NO6 and a molecular weight of 341.40 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate typically involves the reaction of diethyl malonate with 1-(tert-butoxycarbonyl)piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, which exert their effects through different mechanisms. For example, it may be involved in the inhibition of enzymes or modulation of receptor activity, depending on the final structure of the synthesized molecule .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate
  • Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate
  • Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)propionate

Uniqueness

Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate is unique due to its specific structure, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its tert-butoxycarbonyl protecting group also provides stability during chemical reactions, making it easier to handle and manipulate in various synthetic processes .

Properties

IUPAC Name

diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO6/c1-6-22-14(19)13(15(20)23-7-2)12-8-10-18(11-9-12)16(21)24-17(3,4)5/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDZKIWMMLRNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732485
Record name Diethyl [1-(tert-butoxycarbonyl)piperidin-4-ylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251760-53-8
Record name Diethyl [1-(tert-butoxycarbonyl)piperidin-4-ylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To anhydrous THF (50 mL) at 0° C. a solution of TiCl4 (13.75 mL, 0.126 mol) in CCl4 (10 mL) was added dropwise. To the resulting yellow suspension were a solution of 4-oxopiperidine-1-carboxylic acid tert-butyl ester (10 g, 0.05 mol) and diethylmalonate (6.85 mL, 0.05 mol) in anhydrous THF (50 mL) added, followed by addition of pyridine (26 mL) The dark yellow suspension was allowed to warm to ambient temperature and stirred at ambient temperature for 17 h, then partitioned between EtOAc and citric acid (10%, aq.). The organic layer was separated and washed with water and brine, then dried (MgSO4) and concentrated in vacuo to afford 2-(1-(tert-Butoxycarbonyl)piperidin-4-ylidene)malonic acid diethyl ester as a brown oil (17 g, 100%). 1H NMR (CDCl3, 400 MHz) δ 4.27-4.18 (m, 4H); 3.55-3.44 (m, 4H); 2.65 (m, 4H); 1.49 (s, 9H) and 1.32-1.26 (m, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.85 mL
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
13.75 mL
Type
catalyst
Reaction Step Five

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